Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
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Overview
Description
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and air stability. It is primarily used in various energy conservation applications due to its high electron mobility .
Mechanism of Action
Target of Action
The primary target of F16CuPc is the electron transport chain in various energy conservation applications . This organic molecule has been used as an electron transporting material due to its good air-stability and electron mobility .
Mode of Action
F16CuPc interacts with its targets through electron transfer . The compound is capable of accepting and transporting electrons, which is a crucial process in energy conservation applications . In photodetectors, for instance, F16CuPc molecules self-assemble into horizontally-oriented nanoribbons, enabling the in-situ fabrication of photodetectors .
Biochemical Pathways
It is known that the compound plays a significant role in theelectron transport chain , which is a key component of many biochemical processes, including cellular respiration and photosynthesis .
Pharmacokinetics
Given its use in energy conservation applications, it can be inferred that the compound exhibits good stability and electron mobility .
Result of Action
The action of F16CuPc results in efficient electron transport , which is crucial for energy conservation applications . For instance, in photodetectors, the compound exhibits a sensitive response in the ultraviolet-visible-near-infrared (UV-vis-NIR) region .
Action Environment
The action of F16CuPc is influenced by environmental factors such as the presence of a sapphire surface, which enables the self-assembly of F16CuPc molecules into horizontally-oriented nanoribbons .
Preparation Methods
The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves several steps:
- Reaction of the nitro intermediate with hydrofluoric acid in the presence of copper chloride to form a fluorinated phthalocyanine intermediate.
Reaction of nitrofluorobenzene with sodium tetrafluoroacetate: to produce a nitro intermediate.
Heating the intermediate in iodobenzene: to yield the final product.
Chemical Reactions Analysis
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of organic substrates.
Reduction: It facilitates the electrochemical reduction of carbon dioxide to ethylene in aqueous media.
Substitution: The compound can undergo substitution reactions with other halogens or functional groups under specific conditions.
Scientific Research Applications
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its high fluorine content, which enhances its electron mobility and stability. Similar compounds include:
Copper(II) phthalocyanine: Lacks the extensive fluorination, resulting in lower electron mobility.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar structure but with zinc instead of copper, affecting its electronic properties.
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Contains cobalt, which alters its catalytic activity compared to the copper variant.
Biological Activity
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a fluorinated derivative of copper phthalocyanine known for its unique electronic properties and potential biological activities. Its structure includes multiple fluorine atoms that enhance its stability and electron mobility. This compound has garnered attention in various fields including photodynamic therapy (PDT), catalysis, and as an antibacterial agent.
Anticancer Properties
Research indicates that copper(II) phthalocyanines exhibit significant anticancer activity. In a study assessing the cytotoxic effects of various copper(II) complexes on human cancer cell lines (HeLa and Bel-7404), the hexadecafluoro derivative demonstrated notable antiproliferative effects with IC50 values ranging from 5.0 to 7.0 µM against liver carcinoma cells . The compound's mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon light activation during photodynamic therapy.
Antioxidant Activity
The antioxidant potential of copper(II) complexes has been evaluated using the DPPH assay. Results showed that these complexes exhibited significant antioxidant activity compared to their corresponding ligands which displayed minimal to no activity . This suggests that the presence of copper enhances the ability to scavenge free radicals.
DNA Interaction Studies
Copper(II) complexes have also been studied for their interaction with DNA. In DNA protection assays, while simple ligands showed protective behavior against oxidative damage to DNA, copper(II) complexes exhibited neutral effects—neither protective nor damaging . This highlights a complex interaction that warrants further investigation.
Antibacterial Activity
The antibacterial properties of copper(II) hexadecafluoro phthalocyanine have been assessed against various bacterial strains. The compound demonstrated selective antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like doxycycline . Notably, it was effective against both Gram-positive and Gram-negative bacteria.
Photodynamic Therapy (PDT)
This compound has shown promise in PDT applications. Studies indicate that its incorporation into polymeric micelles enhances cellular uptake and photocytotoxicity in tumor models. In vivo experiments demonstrated significant tumor growth inhibition in treated mice .
Comparative Analysis of Biological Activities
Activity | Copper(II) Hexadecafluoro Phthalocyanine | Other Copper(II) Complexes |
---|---|---|
Anticancer Activity | IC50: 5.0 - 7.0 µM | Varies; generally higher IC50 |
Antioxidant Activity | Significant | Minimal |
DNA Interaction | Neutral behavior | Protective by ligands |
Antibacterial Activity | Effective against multiple strains | Varies; often less effective |
Photodynamic Efficacy | High efficacy in tumor models | Variable efficacy |
Case Study 1: Photodynamic Therapy Efficacy
In a controlled study involving CT26 tumor-bearing BALB/c mice treated with polymeric micelles containing copper(II) hexadecafluoro phthalocyanine:
- Results: Complete regression of tumors in 20% of treated subjects.
- Conclusion: The compound’s enhanced photodynamic efficacy is attributed to improved biodistribution and cellular uptake facilitated by micelle encapsulation .
Case Study 2: Antioxidant and Anticancer Synergy
A comparative study evaluated the antioxidant capabilities of copper(II) complexes against their ligands:
Properties
CAS No. |
14916-87-1 |
---|---|
Molecular Formula |
C32CuF16N8 |
Molecular Weight |
863.9 g/mol |
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
FJAOBQORBYMRNO-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2] |
Origin of Product |
United States |
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